molecular formula C9H11F3N2O B1468973 2,2,2-trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1339521-85-5

2,2,2-trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B1468973
CAS RN: 1339521-85-5
M. Wt: 220.19 g/mol
InChI Key: OUPUWBKBRTXEIM-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one” is a complex organic molecule. It contains a trifluoroethanone group, which is a type of ketone, and a pyrazole group, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoroethanone group would contribute to the polarity of the molecule, while the pyrazole group would contribute to its aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of ketones and pyrazoles. For instance, the carbonyl group in the trifluoroethanone part might undergo nucleophilic addition reactions, while the pyrazole part might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoroethanone group would likely make the compound polar and potentially capable of forming hydrogen bonds. The pyrazole group, being aromatic, might contribute to the compound’s stability and possibly also its solubility in certain solvents .

Scientific Research Applications

Structural Characterization and Analysis

The pyrazoline compound "1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one" has been synthesized and structurally characterized using X-ray diffraction, revealing its crystallization in the monoclinic system. Hirshfeld surface analysis was employed to visually analyze intermolecular interactions within the crystal structure, indicating cohesive weak C⋯H···π interactions among neighboring molecules (Delgado et al., 2020).

Synthesis and Characterization of Novel Compounds

Researchers have synthesized and characterized novel compounds such as 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. The structures of these heterocycles were confirmed by X-ray crystallography, demonstrating their potential in scientific research (Kariuki et al., 2022).

Antimicrobial Evaluation

Compounds like "1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The strategic synthesis involved direct fluorination, providing a pathway for constructing these compounds in good yields. Some synthesized compounds exhibited notable antimicrobial activities against bacteria and fungi (Chundawat et al., 2016).

Development of Fluorinated Pyrazolone Derivatives

Fluorinated pyrazolone derivatives have been synthesized using both conventional and non-conventional methods. The antimicrobial activity of these products was screened, highlighting the potential of these compounds in the development of new antimicrobial agents (Shelke et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on drug development and clinical trials. If it’s useful in chemical synthesis, future research could focus on improving its synthesis method or finding new reactions it can participate in .

properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-6(2)4-14-5-7(3-13-14)8(15)9(10,11)12/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPUWBKBRTXEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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